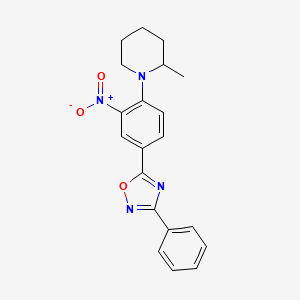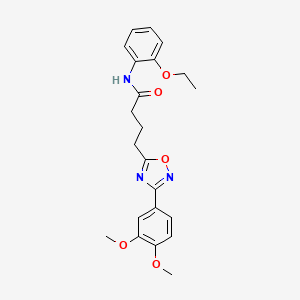
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide, also known as DMXB-A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
作用机制
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that is expressed in various tissues, including the brain, immune system, and gastrointestinal tract. Activation of α7nAChR by 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which are involved in various physiological processes such as memory, learning, and mood regulation.
Biochemical and Physiological Effects:
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and anti-tumor activity. It has been shown to protect neurons from oxidative stress and excitotoxicity, which are involved in the pathogenesis of various neurological disorders. 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide also has anti-inflammatory properties, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells.
实验室实验的优点和局限性
One of the main advantages of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide is its selectivity towards α7nAChR, which makes it a useful tool for studying the physiological and pathological functions of this receptor. However, one of the limitations of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide is its poor solubility in water, which can make it difficult to administer in in vivo experiments. Additionally, 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide has a short half-life, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide research, including the development of more potent and selective α7nAChR agonists, the investigation of its potential use in the treatment of various neurological disorders, and the exploration of its immunomodulatory and anti-tumor properties. Furthermore, the development of novel drug delivery systems that can improve the solubility and bioavailability of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide could enhance its effectiveness in in vivo experiments.
合成方法
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide is synthesized through a multi-step process that involves the reaction of 2-ethoxybenzoyl chloride with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine. The resulting product is then reacted with 4-bromo-1-butanol and potassium carbonate to yield 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide.
科学研究应用
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide has been extensively studied for its potential applications in various fields of research, including neuroscience, immunology, and cancer research. It has been shown to have neuroprotective effects, anti-inflammatory properties, and anti-tumor activity. 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide has also been studied for its potential use in the treatment of Alzheimer's disease, multiple sclerosis, and chronic pain.
属性
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-4-29-17-9-6-5-8-16(17)23-20(26)10-7-11-21-24-22(25-30-21)15-12-13-18(27-2)19(14-15)28-3/h5-6,8-9,12-14H,4,7,10-11H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJWTQZDHLMESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide](/img/structure/B7695256.png)
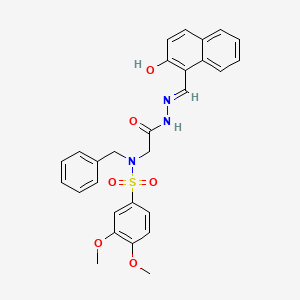
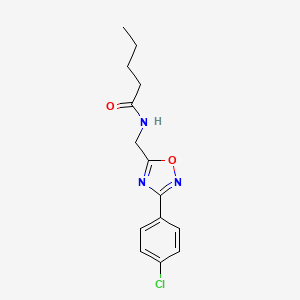



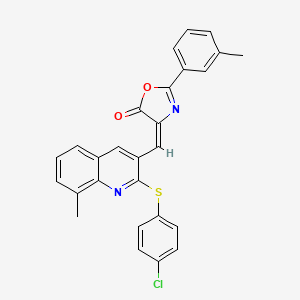
![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7695320.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695323.png)

